Carbonyl fluoride

Overview

Description

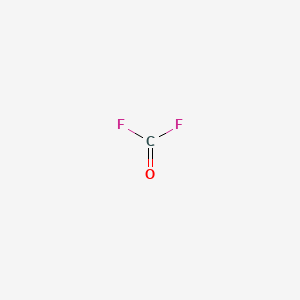

Carbonyl fluoride is a chemical compound with the formula COF₂. It is a carbon oxohalide, similar to phosgene, and is a colorless and highly toxic gas. The molecule is planar with C₂v symmetry, featuring bond lengths of 1.174 Å for the carbon-oxygen bond and 1.312 Å for the carbon-fluorine bonds. The bond angle between the fluorine atoms is 108.0° .

Mechanism of Action

Carbonyl fluoride, also known as Carbonic difluoride, is a carbon oxohalide . This colorless gas is highly toxic and shares similarities with its analog, phosgene .

Target of Action

It’s known that the compound is very toxic and reacts with water to release hydrogen fluoride (hf) .

Mode of Action

This compound is an acid fluoride . It reacts violently with water, producing corrosive and toxic hydrofluoric acid fumes . This reaction can be represented as follows:

Biochemical Analysis

Biochemical Properties

Carbonyl fluoride is highly reactive and interacts with several biomolecules, including enzymes and proteins. One of the primary interactions is with water, where it hydrolyzes to produce carbon dioxide and hydrogen fluoride . This reaction is catalyzed by the enzyme carbonic anhydrase, which facilitates the conversion of this compound to its hydrolysis products. Additionally, this compound can inhibit acetylcholinesterase, an enzyme crucial for nerve function, leading to toxic effects . The compound’s reactivity with nucleophiles, such as amino acids and nucleic acids, further underscores its biochemical significance.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It is known to cause oxidative stress, leading to damage to cellular components such as lipids, proteins, and DNA . This oxidative stress can trigger apoptosis, or programmed cell death, in affected cells. Additionally, this compound can disrupt cell signaling pathways, particularly those involving calcium ions, leading to altered cellular metabolism and gene expression . The compound’s ability to penetrate cell membranes and interact with intracellular targets makes it a potent cellular toxin.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent overstimulation of nerve cells . This inhibition is due to the formation of a covalent bond between this compound and the enzyme’s active site. Additionally, this compound can induce the formation of reactive oxygen species (ROS), which cause oxidative damage to cellular components . The compound’s interaction with nucleophiles also leads to the formation of adducts with proteins and nucleic acids, further contributing to its toxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its instability and reactivity. The compound rapidly hydrolyzes in the presence of water, leading to the formation of carbon dioxide and hydrogen fluoride . This hydrolysis can result in a decrease in the concentration of this compound over time, affecting its long-term impact on cellular function. Studies have shown that prolonged exposure to this compound can lead to chronic toxicity, including respiratory and neurological effects . The compound’s degradation products, particularly hydrogen fluoride, also contribute to its long-term toxicity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause mild respiratory irritation and oxidative stress . At higher doses, this compound can lead to severe toxicity, including respiratory distress, neurological impairment, and even death . Studies have shown that the compound’s toxic effects are dose-dependent, with higher doses leading to more pronounced adverse effects. Additionally, chronic exposure to low doses of this compound can result in cumulative toxicity, affecting multiple organ systems .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its hydrolysis to carbon dioxide and hydrogen fluoride . The enzyme carbonic anhydrase plays a crucial role in this process, facilitating the conversion of this compound to its hydrolysis products. Additionally, this compound can interact with other metabolic enzymes, leading to the formation of reactive intermediates that contribute to its toxicity . The compound’s impact on metabolic flux and metabolite levels further underscores its significance in biochemical reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion due to its small size and high reactivity . The compound can readily penetrate cell membranes and accumulate in various cellular compartments. Once inside the cell, this compound interacts with intracellular targets, including enzymes and nucleic acids, leading to its toxic effects . The compound’s distribution within tissues is influenced by its reactivity and the presence of nucleophiles, which can form adducts with this compound.

Subcellular Localization

This compound’s subcellular localization is primarily determined by its reactivity and ability to penetrate cell membranes . The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. In the cytoplasm, this compound interacts with enzymes and other biomolecules, leading to its toxic effects. In the mitochondria, the compound can disrupt cellular respiration and induce oxidative stress . Additionally, this compound’s interaction with nucleic acids in the nucleus can lead to DNA damage and altered gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbonyl fluoride can be synthesized through several methods:

Thermal Decomposition of Fluorinated Hydrocarbons: This method involves the thermal decomposition of compounds like trifluoromethanol or tetrafluoromethane in the presence of water, producing this compound and hydrogen fluoride.

Reaction of Phosgene with Hydrogen Fluoride: Phosgene reacts with hydrogen fluoride to produce this compound.

Fluorination of Carbon Monoxide: This method involves the reaction of carbon monoxide with silver difluoride, yielding this compound and silver fluoride.

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of the thermal decomposition of fluorinated hydrocarbons. The reaction of phosgene with hydrogen fluoride is also a common industrial method due to its efficiency .

Types of Reactions:

Hydrolysis: this compound reacts with water to produce carbon dioxide and hydrogen fluoride.

Fluorination Reactions: It can react with various carbonyl compounds to form gem-difluorides.

Common Reagents and Conditions:

Water: Used in hydrolysis reactions to produce carbon dioxide and hydrogen fluoride.

Carbonyl Compounds: React with this compound to form gem-difluorides.

Major Products:

Carbon Dioxide and Hydrogen Fluoride: Produced from the hydrolysis of this compound.

Gem-Difluorides: Formed from the reaction with carbonyl compounds.

Scientific Research Applications

Carbonyl fluoride has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic fluorine compounds.

Etching Gas: Utilized in the semiconductor industry for etching processes.

Fluorinating Agent: Employed in the fluorination of organic compounds, particularly in the production of fluorinated surfactants.

Comparison with Similar Compounds

Phosgene (COCl₂): Similar in structure and reactivity but contains chlorine instead of fluorine.

Carbonyl Bromide (COBr₂): Contains bromine instead of fluorine.

Formyl Fluoride (HCOF): Contains a hydrogen atom in place of one fluorine atom.

Uniqueness: Carbonyl fluoride is unique due to its high reactivity and toxicity. Its ability to form gem-difluorides makes it valuable in organic synthesis, particularly in the production of fluorinated compounds .

Biological Activity

Carbonyl fluoride (COF2) is a compound of significant interest due to its unique chemical properties and potential biological impacts. This article explores the biological activity of COF2, including its toxicity, interaction with biological systems, and implications for human health.

This compound is an acid fluoride characterized by its reactive nature. It is incompatible with water, bases, and strong oxidizing agents, which can lead to violent reactions. The compound is primarily used in the synthesis of fluorinated organic compounds and as a potential refrigerant due to its low environmental impact compared to traditional halogenated compounds .

Toxicological Profile

The toxicological effects of this compound have been studied primarily in the context of exposure scenarios. Key findings include:

- Acute Toxicity : COF2 exhibits acute toxicity, with exposure leading to respiratory distress and potential lethality. Studies indicate that COF2 can cause significant irritation to mucous membranes and respiratory tract .

- Central Nervous System Effects : High concentrations may lead to anesthetic effects, impairing cognitive functions and motor skills .

- Cardiac Sensitization : There is evidence suggesting that COF2 can induce cardiac sensitization, which may increase the risk of arrhythmias under certain exposure conditions .

Biological Mechanisms

The biological activity of this compound can be attributed to its ability to form reactive intermediates upon hydrolysis or reaction with biological molecules. This reactivity can lead to:

- Protein Modification : COF2 can react with amino acids in proteins, potentially altering their structure and function. This modification may disrupt cellular processes and contribute to toxicity.

- Inflammatory Response : Exposure to COF2 has been linked to the induction of inflammatory pathways, which may exacerbate existing respiratory conditions such as asthma .

Study on Respiratory Effects

A study conducted by the Agency for Toxic Substances and Disease Registry (ATSDR) highlighted the respiratory effects associated with this compound exposure. The findings indicated that individuals exposed to high levels of COF2 experienced increased incidences of asthma and chronic bronchitis .

Occupational Exposure

Research focusing on occupational exposure has shown that workers in industries using COF2 reported higher rates of respiratory symptoms compared to control groups. This suggests a direct correlation between this compound exposure and adverse respiratory health outcomes .

Data Summary Table

The following table summarizes key toxicological findings related to this compound:

Properties

IUPAC Name |

carbonyl difluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CF2O/c2-1(3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRWEQXVUNLMAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF2O, COF2 | |

| Record name | CARBONYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2829 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBONYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0633 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Carbonyl fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Carbonyl_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059858 | |

| Record name | Carbonic difluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.007 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carbonyl fluoride appears as a colorless gas with a pungent odor. Very toxic by inhalation. Prolonged exposure of the containers to fire or heat may result in violent rupturing and rocketing., Colorless gas with a pungent and very irritating odor; Note: Shipped as a liquefied compressed gas; [NIOSH], COLOURLESS HYGROSCOPIC COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR., Colorless gas with a pungent and very irritating odor., Colorless gas with a pungent and very irritating odor. [Note: Shipped as a liquefied compressed gas.] | |

| Record name | CARBONYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2829 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbonyl fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/345 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CARBONYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0633 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBONYL FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/360 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbonyl fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0108.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-117 °F at 760 mmHg (USCG, 1999), -84.57 °C, -83 °C, -118 °F | |

| Record name | CARBONYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2829 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBONYL DIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBONYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0633 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBONYL FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/360 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbonyl fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0108.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Reacts with water (NIOSH, 2023), Hygroscopic, Solubility in water: reaction, Reacts | |

| Record name | CARBONYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2829 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBONYL DIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBONYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0633 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Carbonyl fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0108.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.896 g/l, PUNGENT, VERY HYGROSCOPIC GAS; DENSITY (SOLID) @ -190 °C: 1.388; HEAT OF FORMATION: 166.6 KCAL; INSTANTLY HYDROLYZED BY WATER, Density (gas): 2.89 g/l, Relative density (water = 1): 1.39 (-190 °C), 2.29(relative gas density) | |

| Record name | CARBONYL DIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBONYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0633 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Carbonyl fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0108.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.139 at -173.2 °F (USCG, 1999) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 2.3, 1.139 at -173.2 °F | |

| Record name | CARBONYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2829 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBONYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0633 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBONYL FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/360 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

55.4 atm (NIOSH, 2023), 4.45X10+4 mm Hg at 25 °C /calculated from experimentally derived coefficients/, 55.4 atm | |

| Record name | CARBONYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2829 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBONYL DIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBONYL FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/360 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbonyl fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0108.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

COLORLESS GAS, Colorless gas [Note: Shipped as a liquefied compressed gas]. | |

CAS No. |

353-50-4 | |

| Record name | CARBONYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2829 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=353-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonyl difluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonyl fluoride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/carbonyl-fluoride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Carbonic difluoride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic difluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonyl difluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBONYL FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NU89R5398 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARBONYL DIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBONYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0633 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBONYL FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/360 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbonyl fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/FG5D75C8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-173 °F (USCG, 1999), -111.26 °C, -114 °C, -173 °F | |

| Record name | CARBONYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2829 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBONYL DIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBONYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0633 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBONYL FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/360 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbonyl fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0108.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Q1: What is the molecular formula and weight of carbonyl fluoride?

A1: this compound has the molecular formula COF2 and a molecular weight of 66.01 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Extensive spectroscopic data, including microwave, [] infrared, [, ] and ultraviolet spectra, [] have been collected and analyzed. This data provides valuable information about its molecular structure, vibrational modes, and electronic transitions. For instance, analysis of the microwave spectrum revealed a F-C bond length of 1.312 Å, a C=O bond length of 1.174 Å, and a F-C-F bond angle of 108.0°. []

Q3: Is this compound a planar molecule?

A3: While the molecule is planar in its ground electronic state, analysis of the temperature sensitive bands in its ultraviolet spectrum, attributed to the out-of-plane bending mode (ν4′′), suggests that the excited state adopts a nonplanar geometry. []

Q4: What is the dipole moment of this compound?

A4: Stark effect measurements on the microwave spectrum determined the dipole moment to be 0.951 ± 0.010 D. []

Q5: How does this compound react with water?

A5: this compound readily hydrolyzes in the presence of moisture to produce hydrogen fluoride (HF) and carbon dioxide (CO2). This reaction is exothermic and contributes to its toxicity. [, ]

Q6: Can this compound be used in organic synthesis?

A6: Yes, this compound can participate in various organic reactions. For example, it can add to aromatic nitriles in the presence of hydrogen fluoride and alkali metal fluorides to produce aryldifluoromethyl isocyanates. [] These isocyanates can further react to form aryltrifluoromethanes and s-triazines. []

Q7: How is this compound used in material processing?

A7: this compound, often in combination with other gases like oxygen, nitrous oxide, or argon, is employed as an etching gas in the semiconductor industry for producing thin-film transistor (TFT) matrices used in liquid crystal displays (LCDs). []

Q8: Are there alternative gases for carbon implantation besides this compound?

A8: Yes, while carbon dioxide (CO2) was traditionally used for carbon implantation in semiconductor manufacturing, carbon monoxide (CO) has gained popularity due to its lower oxygen content. [] Blends of CO, COF2, and CO2 are being explored to further enhance implantation performance by optimizing beam current, source life, and mixture stability. []

Q9: How toxic is this compound compared to hydrogen fluoride?

A9: Studies on rats exposed to inhalation of both gases revealed that this compound is considerably more lethal than hydrogen fluoride. In fact, COF2 was found to be approximately 45 times more toxic than HF. []

Q10: What are the health effects of this compound exposure in humans?

A10: Exposure to this compound can induce a temporary flu-like illness known as polymer fume fever, characterized by symptoms such as fever, chills, and respiratory distress. [] These symptoms typically manifest several hours after exposure and usually resolve within 36-48 hours, even without medical intervention. []

Q11: What makes this compound particularly dangerous for birds?

A11: Birds exhibit heightened sensitivity to this compound compared to mammals. Studies on Japanese quail and budgerigars exposed to Teflon® pyrolysis products, which include COF2, demonstrated a narrow margin between no observable effects and lethal doses. [] The unique avian respiratory system is thought to contribute to their increased susceptibility. []

Q12: How can this compound be detected and quantified?

A12: Several analytical techniques are available for detecting and quantifying COF2, including gas chromatography coupled with mass spectrometry (GC/MS), [] infrared spectroscopy (FTIR), [, ] and colorimetric methods. []

Q13: What are the environmental concerns associated with this compound?

A13: As a degradation product of certain fluorinated compounds, this compound contributes to the atmospheric burden of fluorine. [] While it eventually degrades to hydrogen fluoride (HF), which acts as a long-lived reservoir of stratospheric fluorine, monitoring COF2 levels remains crucial for understanding the atmospheric chemistry and transport of fluorine-containing species. []

Q14: Have computational methods been used to study this compound?

A14: Yes, Density Functional Theory (DFT) calculations have been employed to explore the stability and viability of manganese this compound complexes, which remain elusive synthetically. [] These calculations predict that such complexes are thermodynamically feasible, suggesting the need for novel synthetic approaches. [] Additionally, computational studies could be valuable for exploring structure-activity relationships (SAR) and designing new materials with tailored properties. For instance, DFT calculations have been used to investigate the sensing capabilities of Fe-decorated hexagonal boron nitride (h-BN) toward various gases, including this compound. [] These studies offer valuable insights into the adsorption behavior of different gases on h-BN, which could guide the development of novel gas sensors. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.